molecular formula C19H19N3O3 B2750192 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide CAS No. 946211-89-8

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2750192
CAS No.: 946211-89-8
M. Wt: 337.379
InChI Key: AKFWJRRQGFBKJY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furan ring, a pyridazine ring, and a benzamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Benzamide is a compound comprising a benzene ring attached to an amide group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multicomponent reactions . For instance, 3-(2-furyl)acrylic acids and their derivatives can be synthesized from carbohydrate-derived furfurals by chemical catalysis .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound likely contains a furan ring, a pyridazine ring, and a benzamide group .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The synthesis of heterocyclic compounds plays a critical role in the development of new pharmaceuticals and materials. Research on furan derivatives and their synthesis methods can lead to the discovery of novel compounds with potential applications in medicine and industry. For instance, studies on the synthesis of 1,2,4-triazole Schiff base and amine derivatives have revealed significant antibacterial, antiurease, and antioxidant activities, highlighting the versatility of furan-based compounds in medicinal chemistry (Sokmen et al., 2014).

Pharmacological Activities

Furan derivatives have been investigated for their pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. Novel furanyl compounds derived from natural sources such as red seaweed have shown promising anti-inflammatory and antioxidative effects in vitro, demonstrating the potential of furan derivatives in developing new anti-inflammatory and antioxidant agents (Makkar & Chakraborty, 2018).

Antimicrobial Properties

The antimicrobial properties of furan derivatives are of great interest in the fight against drug-resistant bacteria and fungi. Research on indolyl-substituted 2(3H)-furanones has shown that these compounds possess antimicrobial activities against a range of bacteria and fungi, indicating their potential as lead compounds for the development of new antimicrobial agents (Abou-Elmagd et al., 2015).

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-10-14(2)12-15(11-13)19(24)20-7-8-22-18(23)6-5-16(21-22)17-4-3-9-25-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWJRRQGFBKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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